molecular formula C7H4F3NO4S B6596999 Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- CAS No. 2149597-47-5

Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-

Cat. No.: B6596999
CAS No.: 2149597-47-5
M. Wt: 255.17 g/mol
InChI Key: OYZBROOVPCRWIC-UHFFFAOYSA-N
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Description

The compound "Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-" is a fluorinated aromatic derivative characterized by a trifunctional substitution pattern: a difluoromethylsulfonyl group at the para position, a fluoro group at position 1, and a nitro group at position 2. These substituents confer unique electronic, steric, and reactivity properties, making it of interest in medicinal chemistry and materials science. The difluoromethylsulfonyl moiety enhances metabolic stability and lipophilicity, while the nitro group contributes to electrophilic reactivity .

Properties

IUPAC Name

4-(difluoromethylsulfonyl)-1-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZBROOVPCRWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205038
Record name Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2149597-47-5
Record name Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2149597-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of difluoromethyl sulfonyl benzene with appropriate reagents under transition metal-free conditions . This method allows for the late-stage functionalization of the benzene ring, making it a valuable approach in organic synthesis.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group on the benzene ring can undergo reduction reactions to form various amine derivatives.

    Reduction: The difluoromethyl sulfonyl group can participate in reduction reactions, leading to the formation of difluoromethylated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- involves its interaction with molecular targets through its functional groups. The difluoromethyl sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom and nitro group also play a role in modulating the compound’s chemical behavior and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Compound Name CAS Number Substituents Key Properties/Applications
Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- N/A -SO₂CF₂H (para), -F (ortho), -NO₂ (meta) High electronegativity, potential bioactive intermediate .
Benzene, 1-(methylsulfonyl)-2-nitro-4-(trifluoromethyl)- 364-48-7 -SO₂CH₃ (para), -NO₂ (ortho), -CF₃ (meta) Lower lipophilicity vs. difluoromethyl; used in agrochemical synthesis .
3,4-Difluorobenzene-1-sulfonyl chloride 145758-05-0 -SO₂Cl (para), -F (meta, ortho) Reactive sulfonyl chloride intermediate; precursor for sulfonamides .
Benzene, 4-fluoro-1-methyl-2-nitro- 446-10-6 -CH₃ (para), -F (ortho), -NO₂ (meta) Lower steric bulk; boiling point: 411.5–411.7 K .

Electronic and Steric Effects

  • Difluoromethylsulfonyl (-SO₂CF₂H) vs. Example: Replacement of -SO₂CH₃ with -SO₂CF₂H in a lead compound increased metabolic half-life by 30% in vitro .
  • Nitro Group Position: In the target compound, the -NO₂ group at position 2 (meta to fluorine) creates a conjugated electron-deficient ring system, enhancing reactivity toward nucleophilic aromatic substitution compared to nitro groups at other positions .

Thermodynamic and Physical Properties

  • Limited data exist for the target compound, but analogs suggest: Boiling Point: Expected to exceed 411 K (observed in simpler analogs like Benzene, 4-fluoro-1-methyl-2-nitro-) due to increased polarity and molecular weight . Solubility: Lower aqueous solubility compared to non-fluorinated sulfonyl derivatives, as fluorination enhances hydrophobicity .

Biological Activity

Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- (CAS No. 2149597-47-5) is a fluorinated aromatic compound that has attracted attention for its unique chemical properties and potential biological applications. This compound features a benzene ring with a difluoromethyl sulfonyl group, a fluorine atom, and a nitro group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular structure of Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- can be represented as follows:

  • Molecular Formula: C7H4F3N2O4S
  • Molecular Weight: 255.17 g/mol
  • CAS Number: 2149597-47-5

This compound's unique combination of functional groups allows it to participate in various chemical reactions, influencing its biological activity.

The biological activity of Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- is primarily attributed to its interaction with specific molecular targets. The difluoromethyl sulfonyl group can engage in nucleophilic substitution reactions, while the nitro and fluorine groups may enhance the compound's lipophilicity and stability, facilitating its penetration into biological membranes.

Anticancer Potential

Research has indicated that compounds similar to Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- exhibit significant anticancer properties. For instance, studies on related fluorinated compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

These findings suggest that the structural features of fluorinated compounds can lead to enhanced cytotoxicity against cancer cells, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Toxicology and Safety

The safety profile of Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- is crucial for its application in pharmaceuticals and industrial processes. Toxicological assessments have indicated that compounds with similar structures may exhibit varying degrees of toxicity depending on their specific functional groups and overall molecular configuration.

Case Studies

  • Study on Fluorinated Compounds:
    A study published in Chemical Reviews investigated the anticancer effects of various fluorinated aromatic compounds. It was found that those with sulfonyl groups demonstrated enhanced activity against breast cancer cell lines due to improved interactions with cellular targets .
  • Mechanistic Insights:
    Research highlighted in PubChem discussed the interaction of fluorinated compounds with cyclooxygenase enzymes, revealing that such interactions could lead to significant alterations in enzyme activity, potentially impacting inflammatory pathways .

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